molecular formula C8H12N2S B2822992 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole CAS No. 1316224-87-9

2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole

Cat. No. B2822992
CAS RN: 1316224-87-9
M. Wt: 168.26
InChI Key: QPBSYJHLSRVXPD-UHFFFAOYSA-N
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Description

The compound “2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole” is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring.

Scientific Research Applications

Antitumor Activity

  • Nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, which share structural similarities with 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole, have shown significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptotic responses in cancer cells (Carbone et al., 2013).

Anticancer Potential

  • Thiazolo[3,2-a]pyridines, related to this compound, have been synthesized with potential anticancer activities across various cancer cell lines (Altug et al., 2011).

Applications in Materials Science

  • Pyrrolo[1,2-c]thiazoles, analogues of this compound, have shown promise in materials science, acting as donor-type ligands in resonance energy transfer studies. This has implications in the development of novel materials with specific light-absorbing or emitting properties (Sutcliffe et al., 2000).

Antimicrobial Activity

  • Derivatives of this compound, such as methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylates, have been synthesized and demonstrated significant antimicrobial activities. This includes effectiveness against strains like M. tuberculosis and A. baumannii, suggesting their potential as antimicrobial agents (Nural et al., 2018).

Application in Antiviral Therapies

  • Compounds structurally related to this compound have been evaluated as inhibitors of human rhinovirus 3C protease, showing potential as orally bioavailable antiviral agents. This highlights the potential of such compounds in the development of new treatments for viral infections (Patick et al., 2005).

Exploration in Electrochromic Materials

  • Thiazole derivatives have been investigated for their potential in developing fast-switching green electrochromic polymers. This includes compounds like 2-(pyridine-2-yl)thiazole, indicating the versatility of the thiazole moiety in material science applications (Ming et al., 2015).

Future Directions

The future directions in the research of “2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole” and similar compounds could involve exploring their potential biological activities and therapeutic applications, as well as developing more efficient synthesis methods .

properties

IUPAC Name

2-(pyrrolidin-3-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-9-6-7(1)5-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBSYJHLSRVXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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